molecular formula C17H17N3O4S B2901615 Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate CAS No. 946250-25-5

Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate

Cat. No. B2901615
CAS RN: 946250-25-5
M. Wt: 359.4
InChI Key: FWUMJHDZEGXRCY-UHFFFAOYSA-N
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Description

The compound “Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate” is a complex organic molecule. It contains several functional groups including an ester group (benzoate), a thiazole ring, a thiophene ring, and an amide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ester group could be formed through a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The thiazole and thiophene rings could be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and thiophene rings would add a degree of rigidity to the molecule, while the ester and amide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the ester group could be hydrolyzed to form a carboxylic acid and an alcohol . The thiazole and thiophene rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the ester and amide could make it more soluble in polar solvents .

Mechanism of Action

The exact mechanism of action of Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell division and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis, or the formation of new blood vessels. It has also been shown to alter the expression of certain genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further study as a potential cancer treatment. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in a clinical setting.

Future Directions

There are several potential future directions for research on Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Another area of focus could be on further elucidating the mechanism of action of this compound, which could lead to the development of more targeted and effective cancer treatments. Additionally, further studies could be conducted to explore the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy.

Synthesis Methods

The synthesis of Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate involves several steps, including the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminothiazole to form the corresponding amide, which is then coupled with 3-carboxybenzoyl chloride to form the final product, this compound.

Scientific Research Applications

Ethyl 3-({[2-(5-methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}amino)benzoate has been shown to possess anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of tumors in animal models, suggesting its potential as a therapeutic agent. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further supporting its potential as a cancer treatment.

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)11-5-6-12(23-3)13(7-11)24-4/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUMJHDZEGXRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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